methyl 4-{[(3,4-dimethoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate
Description
Methyl 4-{[(3,4-dimethoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate is a synthetic quinoline derivative characterized by three key substituents:
- Position 2: A methyl carboxylate group.
- Position 4: A carbamoylmethoxy group linked to a 3,4-dimethoxyphenyl moiety.
- Position 6: A methoxy group.
Its synthesis typically involves alkylation of a quinoline-4-carboxylic acid precursor with methyl iodide under reflux conditions, followed by functionalization of the 4-position .
Properties
IUPAC Name |
methyl 4-[2-(3,4-dimethoxyanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O7/c1-27-14-6-7-16-15(10-14)19(11-17(24-16)22(26)30-4)31-12-21(25)23-13-5-8-18(28-2)20(9-13)29-3/h5-11H,12H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBZFQKZFNURDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=C(C=C3)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Quinoline Core
Methyl 6-Methoxy-2-phenylquinoline-4-carboxylate (6a)
- Key Differences : Lacks the 4-position carbamoylmethoxy group; instead, it has a simple phenyl substituent.
- Biological Relevance : Demonstrated P-gp inhibitory activity in vitro, suggesting that the 4-position substituent is critical for interaction with P-gp. The absence of the carbamoyl group in 6a likely reduces hydrogen-bonding capacity and target affinity compared to the target compound .
Methyl 4-(3,4-Dimethoxyphenyl)butanoate (D1)
- Key Differences: A non-quinoline derivative with a butanoate chain and 3,4-dimethoxyphenyl group.
- Significance: Highlights the role of the 3,4-dimethoxyphenyl moiety in modulating electronic properties and solubility.
Isoquinoline Derivatives
Ethyl 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d)
- Key Differences: Features an isoquinoline core with 6,7-dimethoxy and ethyl carboxylate groups.
- Implications: Isoquinolines often exhibit distinct biological profiles compared to quinolines (e.g., alkaloid-like activities). The 6,7-dimethoxy configuration may enhance lipophilicity but reduce solubility compared to the 6-methoxy substituent in the target compound .
Substitution Patterns in Quinoline-Based Analogs
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline
- Key Differences : Replaces the 2-carboxylate with a 4-chlorophenyl group and introduces a 3-methyl substituent.
- Synthetic Strategy : Synthesized via a one-pot three-component reaction, differing from the stepwise alkylation used for the target compound. The chlorophenyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Carboxylate and Methoxy Group Variations
Methyl 4-{[(3,5-Dimethoxyphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate (CAS 1358411-84-3)
- Key Differences : Substitutes 3,4-dimethoxyphenyl with 3,5-dimethoxyphenyl and replaces the 6-methoxy group with a methyl group.
- The 6-methyl group may lower polarity, affecting solubility .
Table 1: Structural and Functional Comparison
Critical Analysis of Structural and Functional Relationships
- Position 4 : The carbamoylmethoxy-3,4-dimethoxyphenyl group in the target compound provides hydrogen-bonding capability (via the carbamoyl NH) and π-π stacking (via the aromatic ring), which are absent in simpler analogs like 6a. This likely enhances target binding .
- Position 2 : The methyl carboxylate group improves solubility compared to lipophilic substituents (e.g., chlorophenyl in ), aiding bioavailability.
- Position 6 : Methoxy groups generally enhance solubility and electronic effects compared to methyl substituents .
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